Product packaging for 2-(Benzylthio)-4-chloropyridine(Cat. No.:CAS No. 769163-29-3)

2-(Benzylthio)-4-chloropyridine

Cat. No.: B11873051
CAS No.: 769163-29-3
M. Wt: 235.73 g/mol
InChI Key: FSXKFQLFOMJIFE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyridine nucleus is a fundamental building block in a vast number of biologically active compounds and functional materials. researchgate.netnih.gov Its nitrogen atom imparts a basic character and polarity to the molecule, distinguishing it from its carbocyclic analog, benzene (B151609). nih.gov This nitrogen atom can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. nih.gov Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs, including those for cancer, viral infections, and cardiovascular diseases. nih.govnih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their activity and pharmacokinetic profiles. nih.govnih.gov

Overview of Halogenated Pyridines as Key Synthetic Intermediates

Halogenated pyridines are highly valuable intermediates in organic synthesis. acs.orgnih.gov The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This reactivity allows for the introduction of a wide range of functional groups, making halopyridines essential precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. acs.orgnih.gov The position of the halogen atom on the pyridine ring significantly influences its reactivity, with the 2- and 4-positions being particularly susceptible to nucleophilic attack. nih.govuoanbar.edu.iq

Importance of Thioether Linkages in Chemical Architecture and Biological Activity

The thioether linkage, characterized by a sulfur atom bonded to two organic groups, is a significant functional group in both chemical synthesis and medicinal chemistry. tandfonline.com Sulfur-containing compounds are prevalent in a wide array of approved drugs. tandfonline.com The thioether group can influence a molecule's conformation and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. taylorandfrancis.com Furthermore, thioethers can participate in specific interactions with biological targets and are known to be involved in the mechanism of action of various therapeutic agents. nih.gov The substitution of other linkages with a thioether can lead to compounds with improved stability and biological activity. nih.gov

Positional Isomerism in Pyridine Systems and its Influence on Reactivity

The position of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's physical and chemical properties. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqimperial.ac.uk The relative reactivity of these positions can be influenced by the nature of the attacking species and the presence of other substituents. uoanbar.edu.iqfrontiersin.org For instance, the photophysical properties of pyridine derivatives can be significantly altered by changing the substitution pattern, leading to shifts in absorption and fluorescence emission. nih.gov This highlights the critical role of positional isomerism in determining the reactivity and potential applications of substituted pyridines.

Contextualizing 2-(Benzylthio)-4-chloropyridine within Pyridine Chemistry Research

This compound is a specific example of a halogenated pyridine thioether. Its structure combines the key features discussed above: a pyridine core, a reactive chloro substituent, and a benzylthio group. The synthesis of this compound and its analogs typically involves the reaction of a chloropyridine with a benzyl (B1604629) mercaptan. ontosight.aievitachem.com The presence of the chlorine atom at the 4-position and the benzylthio group at the 2-position makes this molecule a versatile intermediate for further chemical modification. Research into compounds with similar structural motifs has explored their potential biological activities, including antimicrobial and anticancer properties. ontosight.aievitachem.com The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships within the vast landscape of pyridine chemistry.

Data Tables

Table 1: Chemical Properties of Selected Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
PyridineC5H5N79.10115.2-41.6
2-Chloropyridine (B119429)C5H4ClN113.55166-170-46
4-Chloropyridine (B1293800)C5H4ClN113.55147-14842-44
This compoundC12H10ClNS235.73Not AvailableNot Available

Data sourced from various chemical databases and may represent typical values.

Table 2: Reactivity of Pyridine Positions towards Nucleophilic Attack

PositionRelative Electron DensitySusceptibility to Nucleophilic Attack
2-positionLowerHigh
3-positionHigherLow
4-positionLowerHigh

This table provides a generalized overview of reactivity based on the electronic properties of the pyridine ring. uoanbar.edu.iqimperial.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNS B11873051 2-(Benzylthio)-4-chloropyridine CAS No. 769163-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769163-29-3

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

2-benzylsulfanyl-4-chloropyridine

InChI

InChI=1S/C12H10ClNS/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

FSXKFQLFOMJIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Benzylthio 4 Chloropyridine and Structural Analogues

Direct Synthesis Approaches for 2-(Benzylthio)-4-chloropyridine

The most straightforward method for the synthesis of this compound involves the direct reaction of a suitable 2,4-dihalopyridine with benzyl (B1604629) mercaptan. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

A representative synthesis involves the reaction of 2,4-dichloropyridine (B17371) with benzyl mercaptan in the presence of a base. The base, such as potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the pyridine (B92270) ring. The substitution occurs selectively at the 2-position due to the activating effect of the pyridine nitrogen atom.

In a related synthesis of a structural analogue, 4-chloro-2-benzylthiobenzenesulfonamides were prepared by reacting 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide with benzyl mercaptan (BnSH). nih.gov The reaction was carried out using potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF) at room temperature, which resulted in a selective SNAr addition–elimination at the 2-position. nih.gov The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was found to improve yields. nih.gov A similar strategy can be applied to synthesize the title compound.

Table 1: Representative Direct Synthesis of a 2-(Benzylthio)pyridine Analogue

Electrophile Nucleophile Base/Catalyst Solvent Product

Precursor Synthesis and Functionalization Strategies

An alternative to direct synthesis is a stepwise approach that involves the independent preparation of the key building blocks: the chloropyridine electrophile and the benzyl thiol nucleophile.

2-Chloropyridine (B119429) derivatives are crucial intermediates in the synthesis of numerous pharmaceutical and agrochemical compounds. They are typically prepared from more readily available starting materials like pyridine N-oxides or hydroxypyridines. acs.org

Common methods for their synthesis include:

Reaction of Pyridine N-oxides: Pyridine N-oxides can be converted to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃) or trichloroacetyl chloride. acs.orgresearchgate.net These reactions often require high temperatures.

From Hydroxypyridines: 2-Hydroxypyridines (or their tautomeric form, 2-pyridones) can also be converted to 2-chloropyridines using chlorinating agents like POCl₃.

Decarboxylative Halogenation: A less common but effective method is the decarboxylative halogenation of 2-picolinic acids. researchgate.net

Table 2: Common Methods for Synthesis of 2-Chloropyridine Precursors

Starting Material Reagent Product Reference
Pyridine N-oxide POCl₃ or Trichloroacetyl chloride 2-Chloropyridine acs.orgresearchgate.net
2-Hydroxypyridine POCl₃ 2-Chloropyridine acs.org

Benzyl mercaptan (benzyl thiol) is the key sulfur nucleophile required for the synthesis. A standard laboratory preparation involves a two-step process starting from benzyl chloride or benzyl bromide. prepchem.com

Formation of Benzylthiouronium Salt: Benzyl halide is reacted with thiourea (B124793) in an alcohol solvent under reflux. This reaction forms the corresponding S-benzylisothiouronium salt, which precipitates upon cooling. prepchem.com

Hydrolysis: The isolated thiouronium salt is then hydrolyzed under basic conditions, typically using an aqueous solution of sodium carbonate or sodium hydroxide, to yield benzyl mercaptan. prepchem.com Acidification of the reaction mixture liberates the final product. prepchem.com

This method avoids the direct handling of highly odorous thiols until the final step.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Thioether Formation

The cornerstone of synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems like pyridine. wikipedia.orgacsgcipr.org

The general mechanism involves two main steps:

Nucleophilic Attack: The nucleophile (in this case, the benzyl thiolate anion, PhCH₂S⁻) attacks the carbon atom bearing the leaving group (the C2-chloro substituent) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).

The reactivity of halopyridines in SNAr reactions is influenced by both the nature of the halogen and the position of substitution. For reactions with sulfur nucleophiles, the typical reactivity trend for the leaving group is I > Br > Cl > F. sci-hub.se This suggests that the cleavage of the carbon-halogen bond is a component of the rate-determining step of the reaction. sci-hub.se

However, the high electronegativity of fluorine can significantly enhance the electrophilicity of the ipso-carbon, making 2-fluoropyridines highly reactive substrates for SNAr, often under milder conditions than their chloro- or bromo- counterparts. acs.org The reaction is strongly favored by the presence of electron-withdrawing groups on the ring, which help to stabilize the negatively charged Meisenheimer intermediate. wikipedia.org

The nitrogen atom within the pyridine ring is critical to its reactivity in SNAr reactions. It acts as a strong electron-withdrawing group via induction and resonance, reducing the electron density of the ring and making it susceptible to nucleophilic attack. youtube.com

This activating effect is most pronounced at the ortho (2-) and para (4-) positions. When a nucleophile attacks at these positions, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom through resonance, as depicted in the resonance structures. youtube.comchemrxiv.org This provides significant stabilization to the transition state, lowering the activation energy for the reaction. This is analogous to the stabilization of the tetrahedral intermediate by the oxygen atom in nucleophilic acyl substitution reactions. youtube.com Consequently, nucleophilic substitution on pyridine rings preferentially occurs at the 2- and 4-positions.

Reactivity of 2-Halopyridines in SNAr with Sulfur Nucleophiles

Positional Reactivity of Halogens on the Pyridine Ring

The pyridine ring, an electron-deficient heteroarene, exhibits distinct reactivity patterns, particularly in nucleophilic aromatic substitution (SNAr) reactions. The positions on the ring are not equally susceptible to nucleophilic attack. The carbon atoms at positions 2, 4, and 6 are more electrophilic than those at positions 3 and 5 due to the electron-withdrawing nature of the nitrogen atom. This makes halogens at the 2- and 4-positions significantly more reactive towards nucleophilic displacement compared to a halogen at the 3-position.

The increased reactivity at the 2- and 4-positions can be attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. When a nucleophile attacks the 4-position of a 4-halopyridine, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. A similar stabilization occurs for attack at the 2-position. In contrast, attack at the 3-position does not allow for this direct delocalization of the negative charge onto the nitrogen, resulting in a higher energy and less stable intermediate.

Interestingly, it has been observed that 4-chloropyridine (B1293800) can be more reactive than 2-chloropyridine in some nucleophilic substitution reactions. This can be influenced by the nature of the nucleophile and the reaction conditions. The synthesis of this compound takes advantage of this enhanced reactivity, where the chlorine atom at the 4-position is the leaving group in a nucleophilic substitution reaction with a sulfur nucleophile.

General Mechanisms for Thioetherification via Halide Displacement

The formation of pyridine thioethers, such as this compound, from halopyridines and thiols typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the attack of a nucleophilic sulfur species, usually a thiolate anion, on the electron-deficient carbon atom of the pyridine ring that bears a halogen atom.

The general steps of the SNAr mechanism for the synthesis of a pyridine thioether are as follows:

Formation of the Thiolate: In the presence of a base, the thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). Common bases used for this purpose include potassium carbonate, sodium hydride, or triethylamine.

Nucleophilic Attack: The thiolate anion attacks the carbon atom of the pyridine ring bonded to the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. As discussed previously, the negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the nitrogen atom when the attack is at the 2- or 4-position.

Elimination of the Halide: The Meisenheimer complex then collapses with the expulsion of the halide ion (e.g., Cl⁻), leading to the formation of the final thioether product and regeneration of the aromaticity of the pyridine ring.

The synthesis of 2-(benzylthio)pyrimidine derivatives has been demonstrated through the reaction of 2-thiopyrimidines with benzyl halides in the presence of a base, following a similar nucleophilic substitution pathway. researchgate.netntu.edu.sg

Alternative Approaches for Pyridine Thioether Synthesis

Beyond the classical SNAr of halopyridines, several alternative methods for the synthesis of pyridine thioethers have been developed. These approaches often offer milder reaction conditions, improved regioselectivity, or avoid the use of odorous thiols.

Thiol-Free Xanthate-Mediated Thioetherification

Xanthates have emerged as versatile reagents in organic synthesis, serving as thiol surrogates to avoid the handling of volatile and malodorous thiols. researchgate.net In the context of pyridine functionalization, xanthates can be employed to generate alkyl radicals under neutral conditions, which can then add to the pyridine ring.

A notable method involves the monoalkylation of N-methoxypyridinium salts using alkyl radicals generated from xanthates. nih.gov The reaction proceeds via a radical chain mechanism without the need for a stoichiometric oxidant. nih.gov This approach demonstrates the feasibility of using xanthate-derived radicals for the functionalization of activated pyridine derivatives. While this specific example leads to C-C bond formation, the underlying principle of generating radicals from xanthates can be extended to the formation of C-S bonds.

The general strategy involves the thermal or photochemical decomposition of a xanthate to generate a carbon-centered radical. This radical can then be trapped by a suitable sulfur source, or the xanthate itself can be designed to ultimately deliver the thioether moiety. The application of xanthates for the direct synthesis of aryl-alkyl thioethers by heating with aryl halides and a base has also been reported, providing a thiol-free pathway to these compounds. researchgate.net

Hydrothiolation Reactions for C-S Bond Formation

Direct hydrothiolation of the pyridine C-H bond represents a highly atom-economical approach to pyridine thioethers. However, this transformation is challenging due to the relative inertness of the C-H bonds of the pyridine ring. While photocatalytic methods have been developed for the hydroarylation of halopyridines with alkenes through a radical mechanism, direct hydrothiolation of the pyridine ring is not as commonly reported. nih.gov

Radical-mediated approaches offer a potential avenue for the functionalization of pyridines with sulfur-containing groups. The generation of pyridyl radicals, for instance from the reduction of halopyridines, allows for subsequent addition to various radical acceptors. nih.gov Conversely, the addition of a sulfur-centered radical to the pyridine ring could, in principle, lead to a thioether, although this is often complicated by issues of regioselectivity and the stability of the intermediates. The development of efficient and selective hydrothiolation reactions for pyridines remains an active area of research.

Transition-Metal-Free Catalysis in Selective Thioether Synthesis

In recent years, there has been a significant push towards the development of transition-metal-free catalytic systems for C-S bond formation to enhance the sustainability of synthetic processes. These methods often rely on the activation of substrates using organic catalysts or reagents under mild conditions.

For the synthesis of thioethers in general, solid Lewis acids have been employed as catalysts for the reaction of alcohols with thiols. nih.gov While not specific to pyridines, this illustrates the potential of metal-free catalysis in thioether synthesis.

More specific to pyridine chemistry, metal-free methods for the site-selective C-N bond-forming reactions of polyhalogenated pyridines have been developed, where the reactivity can be tuned by the nature of the N-heterocyclic ring. rsc.org These findings suggest that similar selectivity could be achieved for C-S bond formation. The functionalization of the pyridine ring through C-S bond formation under transition-metal-free conditions is an area of growing interest, with innovative methods being developed that often involve the direct or indirect C-H functionalization of unfunctionalized pyridines, thereby avoiding the pre-functionalization required in classical cross-coupling reactions.

Data Tables

Table 1: Examples of Thioether Synthesis with Heterocyclic Compounds

Starting MaterialReagents and ConditionsProductYieldReference
2-thiopyrimidineBenzyl halide, base2-(benzylthio)pyrimidine50-94% researchgate.netntu.edu.sg
2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamideBnSH, K₂CO₃, DMF, RT2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide14-58% researchgate.net
N-methoxylepidinium saltB-alkylcatecholborane, xanthateAlkylated lepidineup to 93% nih.gov

This table presents examples of thioether synthesis on heterocyclic rings and related radical functionalization, illustrating the general principles discussed.

Chemical Reactivity and Transformation Pathways of 2 Benzylthio 4 Chloropyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-(benzylthio)-4-chloropyridine is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of a chlorine atom at the 4-position provides a prime site for nucleophilic aromatic substitution (SNAr).

Displacement of the 4-Chloro Group

The chlorine atom at the C-4 position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of halopyridines, particularly when the halogen is at the 2- or 4-position, as the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from analogous systems like 4-chloro-2-(trichloromethyl)pyrimidines, which serve as valuable intermediates in substitution reactions. thieme.de

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

Common nucleophiles that can be employed for this transformation include amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioalkoxy pyridine derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Table 1: Representative Nucleophilic Substitution Reactions on Analogous Chlorinated Pyridine and Pyrimidine (B1678525) Systems

SubstrateNucleophileProductConditionsYield (%)Reference
2-Benzylthio-4,6-dichloropyrimidineVarious amines2-Benzylthio-4,6-diaminopyrimidinesNot specified55-70Analogous reaction
4-Chloro-2-(trichloromethyl)pyrimidineVarious nucleophiles4-Substituted-2-(trichloromethyl)pyrimidinesNot specifiedNot specified thieme.de
2-Chloropyridine (B119429)Thiourea (B124793)2-MercaptopyridineEthanol, aqueous ammoniaNot specified wikipedia.org

Note: The data in this table is derived from reactions on analogous or related compounds to illustrate the expected reactivity.

Competitive Reactivity of the 2-Thioether Moiety

While the 4-chloro group is the primary site for nucleophilic attack, the 2-thioether moiety can also be subject to displacement, although this is generally less favorable under typical SNAr conditions. The C-S bond is typically more stable than the C-Cl bond in this context. However, under forcing conditions or with specific reagents, cleavage of the thioether bond can occur. The relative reactivity would depend on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles would preferentially attack the carbon of the C-Cl bond, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Modifications and Reactions of the Thioether Linkage

The sulfur atom and the adjacent C-S bonds of the thioether linkage offer additional sites for chemical transformations.

Oxidation Pathways of the Sulfur Atom

The sulfur atom in the 2-benzylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can significantly alter the electronic properties and steric profile of the molecule. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone. Milder conditions and stoichiometric amounts of the oxidant favor the formation of the sulfoxide, while stronger oxidants or an excess of the oxidizing agent will lead to the sulfone. The oxidation of a 2-pyridylphenylsulfide has been observed in the context of diiron complexes, indicating the susceptibility of such thioethers to oxidation. nih.gov

Table 2: Potential Oxidation Products of this compound

Product NameStructure
2-(Benzylsulfinyl)-4-chloropyridineA pyridine ring with a chlorosubstituent at position 4 and a benzylsulfinyl group at position 2.
2-(Benzylsulfonyl)-4-chloropyridineA pyridine ring with a chlorosubstituent at position 4 and a benzylsulfonyl group at position 2.

Cleavage and Rearrangement of the C-S Bond

The carbon-sulfur bonds in the thioether linkage can be cleaved under specific conditions. The cleavage can occur at either the C(aryl)-S bond or the C(benzyl)-S bond.

Cleavage of the C(aryl)-S bond in related pyridine-2-thiol (B7724439) derivatives has been demonstrated, often facilitated by transition metal complexes. nih.govnih.gov For instance, treatment of pyridine-2-thiol with H₂ in the presence of dinuclear platinum or palladium complexes can lead to the formation of pyridine, indicating C-S bond scission. nih.gov

The benzylic C-S bond can also be cleaved. Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis are common methods for the removal of benzyl (B1604629) groups from sulfur.

Rearrangements of thioethers are less common but can occur under thermal or photochemical conditions, potentially leading to the migration of the benzyl group.

Reactivity of the Benzyl Moiety

The benzyl group attached to the sulfur atom also presents opportunities for chemical modification. The benzylic protons are acidic due to the ability of the adjacent aromatic ring to stabilize the resulting carbanion. pearson.com This allows for deprotonation with a strong base, followed by reaction with various electrophiles to introduce substituents at the benzylic position.

Furthermore, the benzylic C-H bonds are susceptible to oxidation, which can lead to the formation of a ketone. The oxidation of 2-benzylpyridine (B1664053) has been studied in the context of diiron complexes, resulting in the formation of α-phenyl-2-pyridylmethanol. nih.govnih.gov This suggests that the benzyl group in this compound could potentially be oxidized at the benzylic carbon.

Table 3: Potential Reactions of the Benzyl Moiety

Reaction TypeReagentsPotential Product
Deprotonation-Alkylation1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X)2-(α-Substituted-benzylthio)-4-chloropyridine
OxidationOxidizing agent (e.g., KMnO₄)2-(Benzoylthio)-4-chloropyridine (after further oxidation) or cleavage products

Functionalization of the Phenyl Ring

The benzyl group's phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic systems. However, the reactivity of this ring in this compound is modulated by the presence of the electron-withdrawing 4-chloropyridylthio moiety. Standard electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be envisaged on the phenyl ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction TypeReagentsExpected Major Products
Nitration HNO₃, H₂SO₄2-((4-Nitrobenzyl)thio)-4-chloropyridine
Bromination Br₂, FeBr₃2-((4-Bromobenzyl)thio)-4-chloropyridine
Friedel-Crafts Acylation RCOCl, AlCl₃2-((4-Acylbenzyl)thio)-4-chloropyridine

Reactions at the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH₂-) serves as a reactive handle for various transformations, primarily oxidation and cleavage reactions.

Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group. This transformation is a fundamental process in organic synthesis, converting alkylarenes into aromatic ketones. researchgate.net The oxidation of the benzylic methylene in this compound would yield (4-chloropyridin-2-ylthio)(phenyl)methanone. This reaction can be achieved using various oxidizing agents, including metal catalysts in the presence of molecular oxygen. researchgate.net It is important to note that the sulfur atom is also susceptible to oxidation, potentially leading to the formation of sulfoxides and sulfones as competing products. masterorganicchemistry.com

Debenzylation: The cleavage of the benzyl-sulfur bond, known as debenzylation, is another significant reaction pathway. This process can be achieved under reductive conditions, for example, using sodium in liquid ammonia, or through catalytic hydrogenolysis. nih.govrsc.org Acid-facilitated debenzylation has also been reported for related N-benzyl protected aminopyridine derivatives. nih.gov This reaction is synthetically useful as it liberates the thiol group at the 2-position of the pyridine ring, yielding 4-chloro-2-mercaptopyridine, a versatile intermediate for further functionalization.

Table 2: Key Reactions at the Benzylic Methylene Group

Reaction TypeDescriptionPotential Product
Oxidation Conversion of the methylene group to a ketone.(4-chloropyridin-2-ylthio)(phenyl)methanone
Debenzylation Cleavage of the C-S bond to remove the benzyl group.4-Chloro-2-mercaptopyridine

Functional Group Interconversions on the Pyridine Core

The 4-chloropyridine (B1293800) core is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient, which facilitates the attack of nucleophiles, particularly at the C-2 and C-4 positions. stackexchange.comvaia.compearson.com In the case of this compound, the chlorine atom at the C-4 position is an excellent leaving group in SNAr reactions.

The mechanism involves the addition of a nucleophile to the C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net In this intermediate, the negative charge is delocalized over the pyridine ring and onto the electronegative nitrogen atom, which provides significant stabilization. vaia.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. youtube.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloro group, providing a powerful method for diversifying the structure at the C-4 position. The reactivity can be further enhanced by using Lewis acids to activate the pyridine ring. bath.ac.uk

Table 3: Examples of Nucleophilic Aromatic Substitution at the C-4 Position

NucleophileReagent ExampleProduct
Amine AnilineN-Phenyl-2-(benzylthio)pyridin-4-amine
Alkoxide Sodium methoxide2-(Benzylthio)-4-methoxypyridine
Thiolate Sodium thiophenoxide2-(Benzylthio)-4-(phenylthio)pyridine

Enzymatically Catalyzed Biotransformations (e.g., Glutathione (B108866) Conjugation)

In biological systems, this compound is expected to undergo several metabolic transformations. These biotransformations are typically catalyzed by enzymes and are broadly classified into Phase I (functionalization) and Phase II (conjugation) reactions.

A primary Phase II metabolic pathway for this compound is likely to be glutathione conjugation. The electron-deficient nature of the 4-chloropyridine ring makes it a substrate for glutathione S-transferases (GSTs). researchgate.netnih.gov These enzymes catalyze the nucleophilic attack of the thiol group of glutathione on the C-4 position, displacing the chlorine atom. nih.govrsc.org This reaction serves as a major detoxification pathway, converting the xenobiotic into a more water-soluble and readily excretable glutathione conjugate. mdpi.com Studies on various chloropyridine derivatives have confirmed that they are metabolized to the corresponding glutathione conjugates through the displacement of the chlorine atom. researchgate.netnih.gov The rate of this reaction can be influenced by other substituents present on the pyridine ring. rsc.org

In addition to conjugation at the pyridine core, the thioether linkage is also a target for enzymatic metabolism. Thioethers are known to undergo oxidation catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases. This would lead to the formation of the corresponding sulfoxide (2-((benzylsulfinyl)methyl)pyridine) and subsequently the sulfone (2-((benzylsulfonyl)methyl)pyridine), which are generally more polar metabolites. nih.govresearchgate.netlibretexts.org

Table 4: Predicted Metabolic Pathways for this compound

Metabolic ReactionEnzyme Family (Typical)Resulting Metabolite
Glutathione Conjugation Glutathione S-Transferases (GSTs)S-(2-(Benzylthio)pyridin-4-yl)glutathione
Sulfoxidation Cytochrome P450, FMOs2-((Benzylsulfinyl)methyl)pyridine
Sulfone Formation Cytochrome P450, FMOs2-((Benzylsulfonyl)methyl)pyridine

Exploration of 2 Benzylthio 4 Chloropyridine As a Scaffold for Bioactive Molecules

Scaffold Design Principles in Medicinal Chemistry for Pyridine-Thioether Systems

Key principles in designing pyridine-thioether scaffolds include:

Bioisosterism: Replacing specific functional groups with others that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For instance, a benzothiazole (B30560) can be used as a bioisostere for a benzoxazole (B165842) to potentially improve antiproliferative activity. nih.gov

Structural Hybridization: Combining two or more pharmacophores to create a new molecule with enhanced or synergistic activity. The combination of pyridine (B92270) and azole moieties is a strategy aimed at developing new antimicrobial agents. ijpras.com

Substituent Effects: The introduction of different substituents on the pyridine or the phenyl ring of the benzylthio group can significantly impact biological activity. For example, electron-withdrawing groups on the benzyl (B1604629) moiety of certain pyridine derivatives have been shown to increase their antimycobacterial activity. ijpras.com The position and nature of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov

In Vitro Pharmacological Activity and Structure-Activity Relationship (SAR) Studies

The 2-(benzylthio)-4-chloropyridine scaffold and its analogs have been investigated for a wide range of pharmacological activities. Structure-activity relationship (SAR) studies are crucial in understanding how chemical structure correlates with biological activity, guiding the design of more potent and selective compounds.

A series of 4-(benzylsulfanyl)pyridine-2-carbonitriles and 4-(benzylsulfanyl)pyridine-2-carbothioamides have demonstrated significant in vitro activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with some compounds showing a minimum inhibitory concentration (MIC) as low as 4 µmol/L. cas.czresearchgate.net SAR studies revealed that the antimycobacterial efficacy is influenced by substituents on the benzyl group, with electron-withdrawing substituents tending to increase activity. researchgate.net Conversely, the introduction of a pyridyl moiety into the molecule generally led to a decrease in activity, while a naphthyl group did not significantly alter it compared to a phenyl group. nih.gov Specifically, 4-(3-pyridylmethylsulfanyl)pyridine-2-carbothioamide and 4-(1-naphthylmethylsulfanyl)pyridine-2-carbothioamide were identified as highly active compounds. nih.gov

Table 1: Antimycobacterial Activity of Selected Pyridine-(benzylsulfanyl) Derivatives

Compound ClassKey FindingsReference
4-(Benzylsulfanyl)pyridine-2-carbonitrilesActive against M. tuberculosis and nontuberculous mycobacteria. cas.czresearchgate.net
4-(Benzylsulfanyl)pyridine-2-carbothioamidesSignificant activity with MICs as low as 4 µmol/L. cas.czresearchgate.net
4-(Pyridylmethylsulfanyl)pyridine-2-carbothioamideIntroduction of a pyridyl moiety often decreased activity. nih.gov
4-(1-Naphthylmethylsulfanyl)pyridine-2-carbothioamideNaphthyl group did not significantly affect activity compared to phenyl. nih.gov

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its presence in effective antimalarial drugs. nih.gov In the search for new antimalarial agents, a series of cas.czresearchgate.netnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and synthesized. nih.govuantwerpen.be These compounds were evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govuantwerpen.bemalariaworld.org

Among the synthesized compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- cas.czresearchgate.netnih.govtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- cas.czresearchgate.netnih.govtriazolo[4,3-a]pyridin-3(2H)-one demonstrated notable antimalarial activity with IC50 values of 2.24 µM and 4.98 µM, respectively. nih.govuantwerpen.be Further research into pyrimidine-tethered spirochromane-based sulfonamide derivatives also showed strong antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.govrsc.org

Table 2: In Vitro Antimalarial Activity of Pyridine Sulfonamide Analogs

CompoundTargetIC50 (µM)Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- cas.czresearchgate.netnih.govtriazolo[4,3-a]pyridine-6-sulfonamideP. falciparum2.24 nih.govuantwerpen.be
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- cas.czresearchgate.netnih.govtriazolo[4,3-a]pyridin-3(2H)-oneP. falciparum4.98 nih.govuantwerpen.be
Pyrimidine-tethered spirochromane-based sulfonamide (SZ14)P. falciparum (CQ-sensitive, 3D7)2.84 rsc.org
Pyrimidine-tethered spirochromane-based sulfonamide (SZ9)P. falciparum (CQ-sensitive, 3D7)3.22 rsc.org

Pyridine derivatives are recognized for their potential as antiproliferative agents. nih.gov SAR studies have shown that the presence and position of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance the antitumor activity of pyridine-containing compounds. nih.gov Conversely, the inclusion of halogen atoms or bulky groups may lead to decreased activity. nih.gov

In a study of benzothiazole derivatives, which can be considered bioisosteres of certain pyridine-thioether structures, compound 12a exhibited significant antiproliferative activity against various prostate cancer cell lines, with IC50 values of 2.81 µM (C42B), 4.31 µM (LNCaP), and 2.04 µM (PC3). nih.gov This highlights the potential of this class of compounds in the development of new anticancer agents. nih.gov Furthermore, newly synthesized benzimidazole-based silver(I) complexes have shown promising cytotoxic activity against breast cancer cell lines (MCF-7 and T47D). nih.gov

Table 3: Antiproliferative Activity of Related Heterocyclic Compounds

CompoundCell LineIC50 (µM)Reference
Benzothiazole derivative 12aC42B (Prostate Cancer)2.81 nih.gov
Benzothiazole derivative 12aLNCaP (Prostate Cancer)4.31 nih.gov
Benzothiazole derivative 12aPC3 (Prostate Cancer)2.04 nih.gov
[AgL4(Cl)] (Benzimidazole-based silver(I) complex)MCF-7 (Breast Cancer)9 ± 1.04 nih.gov
[AgL4(Cl)] (Benzimidazole-based silver(I) complex)T47D (Breast Cancer)11 ± 1.41 nih.gov

Sulfonamide derivatives have been investigated for their antifungal properties. nih.gov A series of new thiadiazole compounds containing a sulfonamide group were synthesized and showed significant antifungal activity against various micromycetes. researchgate.net The activity was found to be dependent on the substituent, with a methylpiperazine group leading to the most potent antifungal effects. researchgate.net

While the direct antifungal activity of 4-(benzylthio)pyridine (B8812830) sulfonamides is not extensively detailed, related structures provide insights. For instance, some 4-(benzylsulfanyl)pyridine-2-carbonitriles showed weak antifungal activity, while the corresponding carbothioamides were inactive. cas.cz Other studies on pyrimidine (B1678525) derivatives containing an amide moiety have identified compounds with excellent antifungal activity against various plant fungal pathogens. nih.gov Specifically, compound 5o demonstrated superior activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml. nih.gov

Table 4: Antifungal Activity of Related Pyridine and Sulfonamide Derivatives

Compound Class/NameFungal SpeciesActivityReference
4-(Benzylsulfanyl)pyridine-2-carbonitrilesVarious fungiWeak activity cas.cz
4-(Benzylsulfanyl)pyridine-2-carbothioamidesVarious fungiInactive cas.cz
Sulfonamide-1,2,4-thiadiazole derivativesVarious micromycetesSignificant activity researchgate.net
Compound 5o (pyrimidine derivative)Phomopsis sp.EC50 = 10.5 µg/ml nih.gov

The pyridine nucleus is a common feature in compounds with antibacterial properties. researchgate.netnih.govmdpi.com The substitution on the pyridine ring can enhance the interaction of the molecule with its target and improve its antibacterial efficacy. researchgate.net Hybrid structures that combine pyridine with other heterocyclic systems, such as pyrazoles and thienopyridines, have been synthesized and evaluated for their antibacterial activity. japsonline.comresearchgate.net

Several pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have exhibited moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com The presence of diverse functional groups on the pyridine scaffold is generally associated with strong bacterial inhibition. researchgate.net For example, certain thiazole-pyridine hybrids have shown effectiveness against a broad range of bacterial strains. nih.gov

Table 5: Antibacterial Activity of Pyridine-Thioether Analogs and Hybrids

Compound ClassBacterial SpeciesActivityReference
Pyrazolo[3,4-b]pyridinesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate japsonline.com
Thieno[2,3-b]pyridinesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate japsonline.com
Thiazole-pyridine hybridsS. aureus, B. subtilis, E. coli, P. aeruginosaEffective nih.gov

Applications in Agrochemical Research

While direct studies on the agrochemical applications of this compound are not extensively documented in publicly available literature, the broader class of pyridine thioether derivatives has demonstrated significant potential in the development of new pesticides. The structural components of this compound—the pyridine ring, the thioether linkage, and the chloro substituent—are all well-represented in various agrochemical classes, suggesting that this scaffold is a promising template for the design of novel herbicides, fungicides, and insecticides.

Research into related structures indicates that the pyridine thioether motif is a viable pharmacophore for achieving potent biological activity against a range of agricultural pests. For instance, novel 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have been designed and synthesized, demonstrating significant herbicidal activities. acs.org Specifically, certain derivatives within this class have shown over 90% inhibition of weeds like Amaranthus retroflexus and Digitaria sanguinalis at concentrations of 100-200 mg/L in vitro. acs.org

Furthermore, the insecticidal potential of pyridine derivatives with thioether linkages has been explored. Studies on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which contain a related structural core, have shown promising results against pests such as Aphis gossypii. nih.gov Similarly, other research has highlighted the insecticidal activity of various cyanopyridinethiolates against the cowpea aphid, Aphis craccivora. researchgate.net In one study, certain N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives displayed potent insecticidal effects. aun.edu.eg

In the realm of fungicides, pyrimidine derivatives containing a thioether moiety have been synthesized and have shown notable antifungal activity against various plant pathogens, including several species of Botrytis cinerea. nih.gov Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been reported to exhibit significant antifungal activity against strains relevant to both medicine and agriculture. nih.gov

The following table summarizes the herbicidal activity of some pyridine thioether derivatives, illustrating the potential of this chemical class in agrochemical research.

Compound IDTarget WeedActivityReference
4l Amaranthus retroflexus, Digitaria sanguinalis>90% inhibition at 100-200 mg/L acs.org
4m Amaranthus retroflexus, Digitaria sanguinalis>90% inhibition at 100-200 mg/L acs.org
Compound 2 Amaranthus100% inhibition at 150 g/hm² eurekaselect.com

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery

In the field of drug discovery, the this compound scaffold serves as a valuable starting point for the design of new therapeutic agents. The processes of scaffold hopping and lead optimization are crucial for transforming a preliminary "hit" compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. ijddd.comdanaher.com

Scaffold hopping involves the replacement of a core molecular structure with a different one while aiming to retain or improve biological activity. This strategy is employed to explore new chemical space, circumvent patent limitations, and enhance drug-like properties. bhsai.orgnih.govresearchgate.net For instance, the replacement of a benzene (B151609) ring with a pyridine or pyrimidine ring is a common scaffold hopping strategy to improve metabolic stability. nih.gov

While specific examples of scaffold hopping originating directly from this compound are not abundant in the literature, the principles can be applied to this scaffold. For example, the pyridine core could be replaced with other heterocycles like pyrimidine or pyrazine (B50134) to modulate target binding and physicochemical properties. A study on a series of proteasome inhibitors demonstrated that a systematic scaffold-hopping exercise, exploring different bicyclic systems, led to the identification of a preclinical candidate with improved solubility. dundee.ac.uk

A notable example of lead optimization involving a derivative of the target scaffold is the synthesis and evaluation of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives for their anticancer activity. nih.gov In this study, researchers synthesized a series of compounds and tested their efficacy against a panel of human cancer cell lines.

One of the synthesized compounds, 4c (NSC 754633) , which features an N-(thien-2-ylcarbonyl) moiety, demonstrated significant broad-spectrum anticancer activity. nih.gov This compound was selected for a five-dose assay by the National Cancer Institute (NCI) and showed remarkable activity against most of the tested cell lines. nih.gov The table below summarizes the activity of this lead compound against a selection of cancer cell lines.

Cell LineCancer TypeGI₅₀ (μM)Reference
CCRF-CEM Leukemia2.02 nih.gov
K-562 Leukemia2.23 nih.gov
HCT-116 Colon Cancer2.26 nih.gov
MCF7 Breast Cancer3.32 nih.gov
A549/ATCC Non-Small Cell Lung Cancer3.51 nih.gov
OVCAR-3 Ovarian Cancer3.55 nih.gov
PC-3 Prostate Cancer4.09 nih.gov
U251 CNS Cancer4.31 nih.gov

The successful identification of this potent anticancer agent through the derivatization of a 2-(benzylthio)-4-chlorophenyl core highlights the potential of this scaffold in medicinal chemistry. Further lead optimization efforts could involve modifying the benzyl and aroyl groups to improve potency and pharmacokinetic properties, guided by structure-activity relationship (SAR) studies and computational modeling.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(Benzylthio)-4-chloropyridine and its analogs is a crucial first step for any further investigation. Future research should prioritize the development of efficient, cost-effective, and environmentally benign synthetic routes.

Traditional methods for creating aryl thioethers often involve the reaction of a thiol with an aryl halide in the presence of a base. For instance, the synthesis of similar compounds like 4-((3-Chloro)benzylthio)pyridine has been achieved by heating 3-chlorobenzyl chloride with 4-mercaptopyridine (B10438) in ethanol. A similar approach could be envisioned for this compound, likely starting from 2,4-dichloropyridine (B17371) and benzyl (B1604629) mercaptan.

However, modern synthetic chemistry is increasingly focused on sustainability. Future synthetic strategies should explore "green" chemistry principles. nih.govrasayanjournal.co.in This could involve:

Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of pyridine (B92270) derivatives, often leading to higher yields and shorter reaction times. nih.gov

Solvent-free reactions: Performing reactions under solvent-free conditions, for example using a grinding technique, can significantly reduce chemical waste. researchgate.net

Catalytic C-S cross-coupling reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds and could be optimized for the synthesis of this compound derivatives. acs.org The development of catalysts based on more abundant and less toxic metals would be a significant advancement.

One-pot multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.govwikipedia.org Designing a multicomponent reaction for the synthesis of this class of compounds would be a notable achievement.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry offers powerful tools to guide the synthesis and testing of new compounds, saving significant time and resources. springernature.comnih.govnih.gov For this compound, computational approaches can be instrumental in predicting its properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the structural features of a series of this compound analogs with their predicted biological activity. nih.govsciepub.comacs.orgnih.govmdpi.com By systematically modifying the substituents on the pyridine and benzyl rings in silico, it would be possible to identify the key structural determinants for a desired activity, for example, as potential Mer kinase inhibitors. nih.gov

Pharmacophore modeling: This technique can be used to identify the three-dimensional arrangement of functional groups necessary for biological activity. rsc.orgmdma.chnih.govnih.gov By building a pharmacophore model based on known active compounds with similar structural features, novel this compound derivatives with a higher probability of being active can be designed.

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound derivatives to the active sites of various biological targets, such as enzymes or receptors. This can help in identifying potential protein targets and in understanding the mechanism of action at a molecular level.

These computational studies can generate valuable hypotheses that can then be tested experimentally, leading to a more rational and efficient discovery process.

Diversification of Biological Activity Profiling and Target Identification

The pyridine scaffold is a common feature in many pharmaceuticals, and sulfur-containing heterocycles are also known for their diverse biological activities. scirp.orgnih.govresearchgate.net Therefore, it is highly probable that this compound and its derivatives possess interesting biological properties.

Future research should involve broad biological screening of a library of this compound analogs to identify potential therapeutic applications. Based on the activities of related compounds, promising areas for investigation include:

Antimicrobial activity: Derivatives of 2-(benzylthio)pyrimidine have shown significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgscirp.orgresearchgate.net Similarly, other pyridine and benzimidazole (B57391) derivatives with benzylthio groups have demonstrated antibacterial effects. nih.gov A library of this compound compounds should be screened against a panel of clinically relevant bacteria and fungi.

Anticancer activity: Novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to exhibit antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov This suggests that the 2-(benzylthio)-4-chloro-benzenoid moiety could be a valuable pharmacophore for the development of new anticancer agents.

Anti-inflammatory activity: Pyridine derivatives are known to possess anti-inflammatory properties. nih.gov The potential of this compound derivatives to inhibit key inflammatory pathways should be investigated.

Once a promising biological activity is identified, subsequent research should focus on target deconvolution to understand the underlying mechanism of action. This can be achieved through a combination of techniques including affinity chromatography, proteomics, and genetic approaches. An integrated approach of inverse virtual screening and bioinformatics could also aid in identifying potential biological targets. acs.org

Integration with Materials Science and Catalyst Design

The unique electronic and structural properties of the pyridine ring make it a valuable component in materials science and catalysis. alfachemic.com

Ligands for Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. wikipedia.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. This compound could serve as a ligand in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. acs.orgalfachemic.com The development of chiral versions of this ligand could also open up avenues in asymmetric catalysis. acs.orgacs.org

Organic Materials: Pyridine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), liquid crystals, and as additives in electrodeposition processes. nih.govtandfonline.com The introduction of the benzylthio group and the chlorine atom could modulate the photophysical and self-assembly properties of the pyridine core, leading to new materials with interesting optical or electronic properties. For instance, the design of new liquid crystalline materials based on the this compound scaffold could be explored. nih.gov

The exploration of this compound in these areas could lead to the development of novel catalysts with enhanced activity and selectivity, as well as new organic materials with tailored properties for a range of applications.

Q & A

Basic: What are the optimized synthetic routes for 2-(benzylthio)-4-chloropyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound derivatives can be achieved via multi-component reactions involving aromatic aldehydes, thiourea analogs, and halogenated precursors. For example, a method using S-benzylisothiourea hydrochloride with 4-chloropyridine derivatives under reflux conditions in ethanol has been reported to yield >85% purity . Key variables include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on aromatic aldehydes enhance electrophilicity, improving reaction rates.
  • Catalyst choice : Pd(PPh₃)₄ is effective for Suzuki-Miyaura cross-coupling with boronic acids, though 2-chloropyridine derivatives may require higher temperatures due to steric hindrance .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-chloro position.

Basic: Which analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

  • 1H NMR : Confirm regioselectivity by identifying aromatic proton splitting patterns (e.g., doublets for para-substituted chloropyridine at δ 7.2–8.1 ppm) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) to detect unreacted precursors or byproducts.
  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% recommended for pharmacological studies) .

Advanced: Why does 2-chloropyridine exhibit lower reactivity in Suzuki-Miyaura cross-coupling compared to 3- and 4-chloropyridine, and how can this be mitigated?

Methodological Answer:
The reduced reactivity of 2-chloropyridine stems from steric hindrance near the nitrogen atom, which impedes oxidative addition to Pd(0) catalysts. Strategies to enhance reactivity include:

  • Catalyst tuning : Use bulky ligands (e.g., XPhos) to stabilize the transition state .
  • Temperature modulation : Elevated temperatures (80–100°C) improve kinetic accessibility but may risk decomposition.
  • Base selection : Strong bases like Cs₂CO₃ facilitate deprotonation of boronic acids, accelerating transmetallation .
    Contradictory data on yields (e.g., 3-chloropyridine vs. 2-chloropyridine in Pd-catalyzed reactions) should be resolved by comparing turnover frequencies (TOF) under standardized conditions .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) studies reveal:

  • Electron affinity (VEA) : The 4-chloro substituent increases electron-withdrawing effects, lowering the LUMO energy (-1.2 eV) and enhancing electrophilicity .
  • Resonant orbitals : Diffuse basis sets (e.g., aug-cc-pVTZ) capture π* anion resonance states critical for understanding nucleophilic attack sites .
  • Reactivity indices : Fukui functions identify the sulfur atom in the benzylthio group as the primary site for radical or electrophilic interactions.

Advanced: What biological activities are associated with pyrrolo[3,2-d]pyrimidine derivatives, and how can this compound be evaluated for similar applications?

Methodological Answer:
Pyrrolo[3,2-d]pyrimidine scaffolds exhibit kinase inhibition and antimicrobial activity. To assess this compound:

  • In vitro assays : Test against bacterial strains (e.g., S. aureus MIC) using broth microdilution.
  • Molecular docking : Target ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina to predict binding affinities .
  • SAR studies : Compare with analogs (e.g., 2-ethylthio derivatives) to isolate the benzylthio group’s contribution to potency .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation risk: GHS Category 2) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.